N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
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Overview
Description
N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique diazaspiro structure and multiple dichlorophenyl groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the diazaspiro intermediate, followed by the introduction of the dichlorophenyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently. Scale-up processes would also need to address safety and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the diazaspiro structure or the dichlorophenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds to N-(3,4-DICHLOROPHENYL)-2-{[3-(3,4-DICHLOROPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE include other diazaspiro compounds and dichlorophenyl derivatives. These compounds may share similar chemical properties but differ in their biological activities and applications. A detailed comparison would highlight the unique features of this compound, such as its specific structural motifs and reactivity.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[2-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl4N3OS/c24-16-7-5-14(11-18(16)26)21-22(30-23(29-21)9-3-1-2-4-10-23)32-13-20(31)28-15-6-8-17(25)19(27)12-15/h5-8,11-12H,1-4,9-10,13H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQWNTNPYHCVAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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